2-Chlorobiphenylene
Overview
Description
2-Chlorobiphenylene is a chemical compound with the molecular formula C12H9Cl . It has a molecular weight of 188.653 .
Molecular Structure Analysis
The molecular structure of this compound consists of two benzene rings connected by a single bond, with a chlorine atom attached to one of the benzene rings .Physical and Chemical Properties Analysis
This compound has a molecular weight of 188.653 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the search results .Scientific Research Applications
Synthesis and Chemical Applications :
- 2-Chlorobiphenylene has been utilized in the synthesis of various compounds. For instance, Heaney and Lees (1968) demonstrated its use in the creation of dihalogenobiphenyls and triphenylenes, such as 4-trifluormethyl-, 3,4-dimethyl-, 3,5-dimethyl-, and 3,4-dimethoxytriphenylene, highlighting its versatility in organic synthesis (Heaney & Lees, 1968).
Environmental Applications :
- In the field of environmental science, this compound has been studied for its degradation under specific conditions. Hong, Wang, and Bush (1998) investigated the photocatalytic degradation of 2-chlorobiphenyl in water using TiO2 and simulated solar irradiation. Their study provided insights into the degradation pathways and the role of hydroxyl radicals in this process (Hong, Wang, & Bush, 1998).
Photocatalysis and Solar Energy Utilization :
- Gryglik, Miller, and Ledakowicz (2004) explored the potential of using solar radiation in the middle latitudes for wastewater treatment by examining the photosensitized oxidation of 2-chlorophenol. Their study focused on the effectiveness of immobilized photosensitizers and the influence of various experimental conditions on the rate of degradation (Gryglik, Miller, & Ledakowicz, 2004).
Material Science Applications :
- In material science, the properties of this compound derivatives have been investigated for various applications. Wright et al. (2003) synthesized fluorinated and hydrocarbon ester functionalized poly(p-phenylenes) and studied their solubility in supercritical fluids. This research contributes to understanding the interaction between polymeric materials and supercritical fluids (Wright et al., 2003).
Catalysis and Polymerization :
- The role of this compound in catalysis and polymerization has also been a subject of study. For instance, Hu et al. (2012) discussed the synthesis and properties of a hyperbranched polymer containing tetraphenylethene, demonstrating its potential in areas like optical limiting and explosive detection (Hu et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-chlorobiphenylene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEVZHIJEFVYHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618634 | |
Record name | 2-Chlorobiphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50558-21-9 | |
Record name | 2-Chlorobiphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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